molecular formula C20H16N4O2S B10829467 2-methoxy-6-{(E)-[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol

2-methoxy-6-{(E)-[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol

Cat. No.: B10829467
M. Wt: 376.4 g/mol
InChI Key: SHKPGEAUAUBOMX-AUEPDCJTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THP104c involves several steps, starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and typically involve complex organic synthesis techniques .

Industrial Production Methods

Industrial production of THP104c is carried out under controlled conditions to ensure high purity and yield. The compound is synthesized in specialized laboratories equipped with advanced chemical synthesis equipment . The production process includes purification steps such as recrystallization and chromatography to achieve a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

THP104c undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of THP104c .

Scientific Research Applications

THP104c has a wide range of scientific research applications, including:

Mechanism of Action

THP104c exerts its effects by inhibiting mitochondrial fission. This inhibition disrupts the normal division of mitochondria, leading to changes in mitochondrial dynamics and function. The compound targets specific proteins involved in the mitochondrial fission process, thereby affecting cellular metabolism and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of THP104c

THP104c is unique in its specific inhibition of mitochondrial fission, making it a valuable tool for studying mitochondrial dynamics and related metabolic processes. Its high purity and well-defined chemical properties further enhance its utility in scientific research .

Properties

Molecular Formula

C20H16N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

2-methoxy-6-[(E)-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C20H16N4O2S/c1-26-16-9-5-8-14(18(16)25)10-23-24-19-17-15(13-6-3-2-4-7-13)11-27-20(17)22-12-21-19/h2-12,25H,1H3,(H,21,22,24)/b23-10+

InChI Key

SHKPGEAUAUBOMX-AUEPDCJTSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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